![molecular formula C11H14ClNO4S B2868194 Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate CAS No. 2112841-62-8](/img/structure/B2868194.png)
Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate is a chemical compound with the molecular weight of 291.76 . The IUPAC name for this compound is benzyl ®- (1- (chlorosulfonyl)propan-2-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3, (H,13,14)/t9-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.76 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique
Insecticidal Applications
Research on benzoylphenylurea-S-carbamates, which share structural similarities with Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate, has shown promising insecticidal properties. These compounds exhibit excellent larvicidal activities against pests like the Oriental armyworm, aphids, and mosquitoes by combining the knockdown effects of carbamates at higher concentrations with the insect growth regulator activities of benzoylphenylureas at lower concentrations (Chen et al., 2007).
Antimicrobial Properties
Carbamate derivatives have also been explored for their antimicrobial properties. For instance, compounds derived from benzimidazole as anti-Helicobacter pylori agents demonstrated potent and selective activities against this gastric pathogen, showcasing their potential as novel anti-H. pylori agents (Carcanague et al., 2002).
Enzyme Inhibition for Therapeutic Applications
Benzylsulfamide derivatives, synthesized from reactions involving chlorosulfonyl isocyanate (CSI), have been studied for their inhibition effects on carbonic anhydrase enzymes. These compounds exhibit nanomolar inhibition constants, indicating potential therapeutic applications (Göksu et al., 2014).
Agricultural Applications
In the agricultural sector, carbendazim (a benzimidazole carbamate) and tebuconazole have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release, aiming to improve the efficiency of fungal disease prevention and control while minimizing environmental and human toxicity (Campos et al., 2015).
Neurodegenerative Disease Treatment
Schiff bases related to carbazole derivatives have been synthesized and evaluated for their drug-like properties, pharmacokinetic, pharmacodynamic, and pharmacogenomic characteristics. These compounds, particularly those targeting neurodegenerative disorders like Alzheimer's disease, illustrate the potential of carbamate derivatives in developing neuropsychiatric drugs (Avram et al., 2021).
Safety and Hazards
The safety data sheet for a similar compound, Benzyl carbamate, suggests that it may be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Propriétés
IUPAC Name |
benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHFPICSMSDBCI-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride](/img/no-structure.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2868115.png)
methanone](/img/structure/B2868117.png)
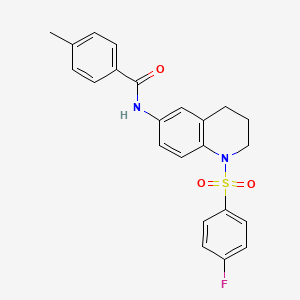


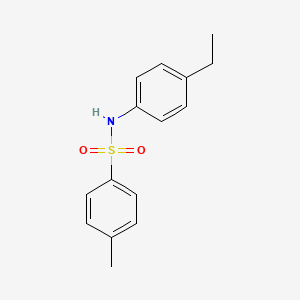
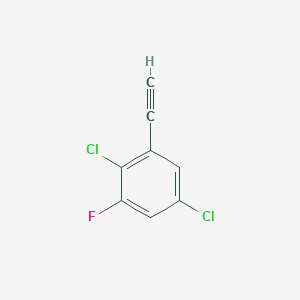
![3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868129.png)
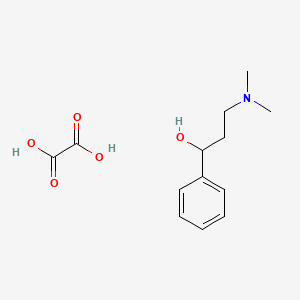
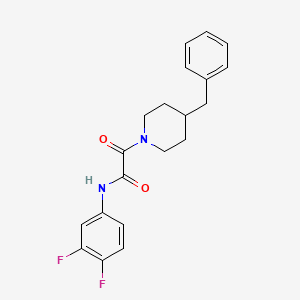
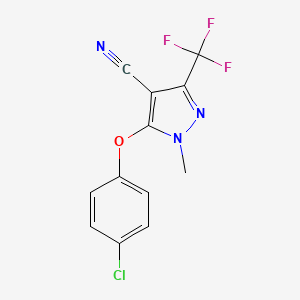
![N-(3,4-dimethoxyphenethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2868133.png)